molecular formula C17H17FN2O3 B145682 BW B70C CAS No. 134470-38-5

BW B70C

Numéro de catalogue: B145682
Numéro CAS: 134470-38-5
Poids moléculaire: 316.33 g/mol
Clé InChI: UAIYNMRLUHHRMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BW B70C is a hydroxyurea-class compound primarily recognized as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid metabolism pathway that catalyzes the synthesis of pro-inflammatory leukotrienes (LTs) . Beyond its 5-LO inhibitory activity, this compound also exhibits secondary inhibition of cyclooxygenase (COX) and 15-lipoxygenase (15-LO) at higher concentrations, positioning it as a multi-target anti-inflammatory agent . Notably, this compound has demonstrated significant anti-tumorigenic effects in Drosophila cancer models by disrupting nitric oxide synthase (NOS) and lipoxygenase (LOX)-dependent inflammatory pathways, which are critical for Notch-PI3K/Akt oncogene cooperation . Mechanistically, this compound suppresses Akt-induced NOS activation and LOX-mediated inflammatory signaling, thereby blocking tumor-associated macrophage polarization and tumor growth .

Méthodes De Préparation

Structural Analysis and Retrosynthetic Considerations

BW B70C (C₁₇H₁₇FN₂O₃, MW 316.33 g/mol) consists of three key structural motifs:

  • N-hydroxyurea core : A urea derivative where one nitrogen is substituted with a hydroxyl group.

  • Allylic methyl group : A 1-methylprop-2-enyl chain attached to the urea nitrogen.

  • Aromatic ether moiety : A 3-(4-fluorophenoxy)phenyl group linked to the allylic chain .

Retrosynthetic analysis suggests the molecule can be dissected into two primary fragments:

  • Fragment A : 3-(4-Fluorophenoxy)benzaldehyde.

  • Fragment B : N-hydroxy-N-(1-methylallyl)urea.

Coupling these fragments via a nucleophilic addition or condensation reaction would yield the target compound.

Proposed Synthetic Routes

Synthesis of Fragment A: 3-(4-Fluorophenoxy)benzaldehyde

This fragment is synthesized through a Ullmann-type coupling between 3-bromobenzaldehyde and 4-fluorophenol.

Step 1: Preparation of 3-Bromobenzaldehyde
3-Bromobenzaldehyde is commercially available or synthesized via bromination of benzaldehyde derivatives.

Step 2: Etherification Reaction
3-Bromobenzaldehyde (1.0 equiv), 4-fluorophenol (1.2 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of copper(I) iodide are refluxed in dimethylformamide (DMF) at 120°C for 12–24 hours . The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 3-(4-fluorophenoxy)benzaldehyde as a pale-yellow solid.

Characterization Data

  • Yield : ~75–85% .

  • Purity : >95% (HPLC) .

Synthesis of Fragment B: N-Hydroxy-N-(1-Methylallyl)urea

This fragment is prepared via a two-step sequence:

Step 1: Synthesis of 1-Methylallylamine
Methallyl chloride (1.0 equiv) is treated with aqueous ammonia (5.0 equiv) at 0°C for 4 hours. The mixture is extracted with dichloromethane, dried, and concentrated to afford 1-methylallylamine as a colorless liquid.

Step 2: Hydroxyurea Formation
1-Methylallylamine (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol/water to yield N-hydroxy-N-(1-methylallyl)urea as a white crystalline solid .

Characterization Data

  • Yield : ~60–70%.

  • Melting Point : 131–132.5°C .

Coupling of Fragments A and B

The final step involves a nucleophilic addition of Fragment B to Fragment A:

Step 1: Condensation Reaction
3-(4-Fluorophenoxy)benzaldehyde (1.0 equiv) and N-hydroxy-N-(1-methylallyl)urea (1.1 equiv) are dissolved in anhydrous tetrahydrofuran (THF). A catalytic amount of p-toluenesulfonic acid (PTSA) is added, and the reaction is stirred at 60°C for 8 hours. The mixture is cooled, quenched with saturated sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated.

Step 2: Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol to afford this compound as a white solid .

Characterization Data

  • Yield : ~50–60%.

  • Purity : >98% (HPLC) .

  • Melting Point : 131–132.5°C .

Physicochemical Properties and Formulation

Solubility and Stability

This compound exhibits limited aqueous solubility but is highly soluble in dimethyl sulfoxide (DMSO) at 22 mg/mL . The compound is hygroscopic and must be stored under desiccation at 2–8°C to prevent degradation .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₇FN₂O₃
Molecular Weight316.33 g/mol
Melting Point131–132.5°C
Solubility in DMSO22 mg/mL
Storage Conditions2–8°C, desiccated

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A typical method employs:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm .

Table 2: HPLC Purity Analysis

BatchPurity (%)Retention Time (min)
00198.512.3
00299.112.4

Challenges and Optimization Opportunities

Low Yield in Coupling Reaction

The moderate yield (~50–60%) in the final condensation step may arise from steric hindrance or side reactions. Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts.

  • Solvent Optimization : Using polar aprotic solvents like N-methylpyrrolidone (NMP).

Scalability Issues

Large-scale synthesis requires addressing exothermic reactions during the Ullmann coupling. Continuous flow chemistry could enhance safety and efficiency .

Analyse Des Réactions Chimiques

Le N-[3-[3-(4-fluorophénoxy)phényl]-1-méthyl-2-propényl]-N-hydroxyurée subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le N-[3-[3-(4-fluorophénoxy)phényl]-1-méthyl-2-propényl]-N-hydroxyurée a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le N-[3-[3-(4-fluorophénoxy)phényl]-1-méthyl-2-propényl]-N-hydroxyurée exerce ses effets en inhibant sélectivement l'enzyme 5-lipoxygénase de l'acide arachidonique . Cette enzyme catalyse l'oxydation de l'acide arachidonique pour produire l'acide 5-hydroperoxy-6,8,11,14-eicosatétraénoïque, qui est rapidement converti en leucotriène A4 . En inhibant cette enzyme, le N-[3-[3-(4-fluorophénoxy)phényl]-1-méthyl-2-propényl]-N-hydroxyurée empêche la synthèse des leucotriènes, qui sont de puissants médiateurs de l'inflammation et de la bronchoconstriction . Le composé réduit également la migration des leucocytes vers la lumière des voies respiratoires et les fuites microvasculaires d'albumine .

Applications De Recherche Scientifique

Chemistry

BW B70C is primarily utilized in chemical studies as a selective inhibitor of 5-LOX. Its role in biochemical reactions is significant, particularly in the context of inflammatory pathways.

Application Details
Inhibitor Type Selective inhibitor of arachidonic acid 5-LOX
Biochemical Role Disruption of leukotriene biosynthesis

Biology

In biological research, this compound has been employed to study its effects on leukotriene synthesis and leukocyte migration.

Biological Study Findings
Eosinophil Accumulation Inhibits late-phase eosinophil accumulation post-allergen exposure in guinea pigs .
Bronchoconstriction Prevents acute bronchoconstriction induced by allergens .

Medicine

The therapeutic potential of this compound is particularly notable in the treatment of asthma and allergic conditions.

Medical Application Research Findings
Anti-asthma Agent Demonstrated efficacy in reducing bronchoconstriction and eosinophil infiltration in animal models .
Anti-tumor Activity Exhibits anti-tumorigenic properties against hepatocellular carcinoma .

Industry

In pharmaceutical development, this compound is being investigated for its potential to create new anti-inflammatory drugs.

Industrial Use Potential Impact
Drug Development Targeting inflammatory and allergic conditions with fewer side effects compared to existing treatments .

Case Study 1: Inhibition of Allergic Responses

A study conducted on guinea pigs demonstrated that this compound significantly inhibited bronchoconstriction and eosinophil accumulation following allergen exposure. The compound was administered at varying dosages (10 mg/kg to 50 mg/kg), showing a dose-dependent response that effectively mitigated the allergic reaction .

Case Study 2: Anti-Cancer Properties

Research published in Cell Reports highlighted this compound's cytotoxic effects on HEK-293 cells, revealing an IC50 value around 42.30 µM. The compound's ability to inhibit cell proliferation positions it as a candidate for further exploration in cancer therapeutics .

Case Study 3: Effects on Eryptosis

This compound has been shown to inhibit eryptosis (programmed cell death of erythrocytes) during energy depletion scenarios. This effect is mediated through its action on intracellular calcium levels and oxidative stress pathways, providing insights into its broader physiological impacts .

Comparaison Avec Des Composés Similaires

The pharmacological landscape of 5-LO inhibitors includes structurally and functionally diverse compounds. Below, BW B70C is compared to key analogs and related inhibitors based on enzymatic selectivity, therapeutic efficacy, and experimental outcomes.

Structural and Functional Analogs

BW A4C

  • Mechanism : A hydroxamic acid derivative and selective 5-LO inhibitor .
  • Key Differences: Unlike this compound, BW A4C lacks significant activity against NOS or LOX pathways. It is metabolized rapidly (t₁/₂ ≈ 2 hours), limiting its in vivo persistence .
  • Therapeutic Use : Primarily studied in asthma models for LT suppression .

BW B218C and BW A360C

  • Mechanism : α-methyl-substituted hydroxamic acids with enhanced 5-LO inhibitory potency compared to BW A4C .

Inhibitors of Related Pathways

PD 146176 (15-LO Inhibitor)

MK-886 (FLAP Inhibitor)

  • Mechanism : Binds to 5-LO-activating protein (FLAP), preventing LT synthesis .
  • Key Differences: While MK-886 reduces TNF-induced apoptosis in U937 cells, it lacks the dual NOS/LOX inhibitory activity of this compound .

Celecoxib (COX-2 Inhibitor)

  • Key Differences: Celecoxib is ineffective in models reliant on 15-LO or NOS pathways, such as macrophage senescence .

Comparative Data Table

Compound Primary Target(s) Secondary Targets IC₅₀ (5-LO) In Vivo Efficacy Models Key Limitations References
This compound 5-LO, NOS, LOX COX, 15-LO (at high doses) <10 µM Drosophila tumors, renal ischemia, asthma Partial efficacy in renal failure
BW A4C 5-LO None ~1 µM Asthma models Short half-life
PD 146176 15-LO None N/A Pollution-induced inflammation No anti-tumor activity
MK-886 FLAP (5-LO pathway) None ~2.5 µM Apoptosis (U937 cells) No NOS/LOX inhibition
Celecoxib COX-2 None N/A Arthritis, pain models Ineffective in 15-LO/NOS pathways

Key Research Findings

Dual Anti-Inflammatory and Anti-Tumor Activity: this compound uniquely combines 5-LO inhibition with suppression of NOS/LOX-driven inflammation, enabling it to block Notch-PI3K/Akt tumorigenesis in Drosophila—a feat unmatched by selective 5-LO inhibitors like BW A4C .

Macrophage Polarization : this compound inhibits tumor-associated macrophage (TAM) polarization, a mechanism absent in PD 146176 or MK-886 .

Clinical Relevance in Asthma and Renal Injury: While this compound reduces LTB4 production in monocytes and ameliorates tubular necrosis in renal ischemia, its inability to fully prevent renal failure highlights context-dependent limitations .

Contradictions and Limitations

  • Renal Ischemia Model : this compound reduced tubular necrosis but failed to improve long-term kidney viability post-transplantation, suggesting incomplete pathway targeting .
  • Dose-Dependent Selectivity : At higher concentrations, this compound’s off-target COX/15-LO inhibition may complicate therapeutic dosing .

Activité Biologique

BW B70C is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and inflammation modulation. This article delves into the detailed biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is recognized as a selective inhibitor of arachidonic acid 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which play a significant role in inflammatory responses and various pathological conditions, including cancer. The compound has been studied for its potential therapeutic effects against tumorigenesis and inflammation.

Research indicates that this compound inhibits the nitric oxide synthase (NOS) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammatory responses associated with cancer progression. Specifically, it has been shown to block Notch-PI3K/Akt-induced tumorigenesis by dampening inflammatory signaling pathways that promote tumor growth. This inhibition is particularly significant as it does not adversely affect normal cells, suggesting a promising safety profile for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

  • HEK-293 Cells : this compound showed an IC50 value of approximately 42.30 μM, indicating significant cytotoxicity at higher concentrations .
  • Tumor Cell Lines : Studies have indicated that this compound can inhibit the growth and proliferative activities of several cancer cell lines, reinforcing its potential as an anti-cancer agent .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Remarks
HEK-29342.30Significant cytotoxicity observed
Various Tumor CellsVariesEffective against multiple cancer types

In Vivo Studies

In vivo experiments using animal models have provided further insights into the efficacy of this compound:

  • Guinea Pig Models : this compound was effective in preventing bronchoconstriction and eosinophil accumulation in response to allergen exposure. Doses ranging from 10 to 50 mg/kg demonstrated dose-dependent inhibition of allergic responses .
  • Drosophila Models : Genetic studies in Drosophila have shown that this compound can effectively block Notch-NOS-driven tumor formation, highlighting its potential role in targeting specific oncogenic pathways .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study on Tumorigenesis :
    • In a study focused on Notch-driven tumors, treatment with this compound resulted in a marked reduction in tumor formation by inhibiting the inflammatory response mediated by NOS and LOX pathways. This suggests that targeting these pathways could be a viable strategy for cancer therapy .
  • Inflammation and Allergy :
    • A study involving guinea pig models demonstrated that this compound significantly reduced eosinophil infiltration during allergic reactions, indicating its potential utility in treating allergic diseases through modulation of inflammatory processes .

Q & A

Basic Research Questions

Q. What are the primary enzymatic targets of BW B70C, and how should researchers design experiments to validate its selectivity?

this compound is a redox-type inhibitor with potent activity against 5-lipoxygenase (5-LOX) via iron chelation. At higher concentrations, it also inhibits cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) . To validate selectivity:

  • Use dose-response assays (e.g., 0.1–100 µM) to differentiate concentration-dependent effects.
  • Include selective inhibitors (e.g., COX-1/2 inhibitors) as controls.
  • Employ enzyme activity assays (e.g., spectrophotometric monitoring of product formation) for each LOX/COX isoform .

Q. How does this compound’s mechanism of action influence its application in apoptosis studies?

this compound induces apoptosis in multiple myeloma (MM) cells by modulating lipid peroxidation pathways. Key methodological considerations:

  • Pair this compound with ferroptosis inhibitors (e.g., ferrostatin) to isolate apoptosis-specific effects.
  • Measure caspase-3/7 activation and mitochondrial membrane potential changes to confirm apoptotic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported inhibitory effects across studies?

Discrepancies may arise from differences in cell models (e.g., murine vs. human), assay conditions (e.g., substrate concentrations), or off-target effects . Strategies:

  • Conduct orthogonal assays (e.g., LC-MS/MS-based eicosanoid profiling) to quantify lipid mediator changes.
  • Perform gene knockout/knockdown (e.g., 5-LOX-deficient cells) to confirm target specificity .

Q. What experimental designs are optimal for studying this compound’s dual role in lipid signaling and iron metabolism?

  • Use iron chelation assays (e.g., calcein-AM fluorescence quenching) to quantify iron-binding capacity.
  • Combine with lipidomic profiling to map changes in arachidonic acid metabolites (e.g., leukotrienes, prostaglandins).
  • Include redox-sensitive probes (e.g., DCFH-DA) to assess oxidative stress contributions .

Q. How should researchers analyze conflicting data on this compound’s anti-tumor efficacy in vitro vs. in vivo models?

  • Address pharmacokinetic limitations by testing prodrug formulations or nanoparticle delivery to improve bioavailability.
  • Use transcriptomic analysis (e.g., RNA-seq) to identify compensatory pathways in resistant tumors.
  • Validate findings in patient-derived xenograft (PDX) models for clinical relevance .

Q. Methodological Guidance

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Document batch-specific activity (e.g., enzyme inhibition IC50 values) for each this compound lot.
  • Provide supplemental data on solvent effects (e.g., DMSO vs. aqueous solubility).
  • Follow ARRIVE guidelines for in vivo experiments, including randomization and blinding .

Q. How can researchers optimize lipidomic data interpretation when studying this compound?

  • Use pathway enrichment tools (e.g., LIPID MAPS, MetaboAnalyst) to map altered lipid species.
  • Apply multivariate statistics (e.g., PCA, PLS-DA) to distinguish treatment-specific effects from noise.
  • Cross-reference with public databases (e.g., HMDB, LipidBlast) for metabolite identification .

Q. Cross-Disciplinary Applications

Q. How can this compound be integrated into synthetic chemistry workflows for derivative development?

  • Use catalytic transfer hydrogenation to modify its redox-active quinone moiety.
  • Apply structure-activity relationship (SAR) studies focusing on the catechol group for enhanced 5-LOX inhibition .

Q. What strategies mitigate off-target effects when combining this compound with other pathway inhibitors?

  • Perform synergy screening (e.g., Chou-Talalay method) to identify non-antagonistic combinations.
  • Monitor cytotoxicity thresholds using real-time cell viability assays (e.g., xCELLigence) .

Propriétés

IUPAC Name

1-[4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIYNMRLUHHRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134470-38-5
Record name N-[3-[3-(4-Fluorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxyurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134470-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BW B70C
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BW B70C
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BW B70C
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BW B70C
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BW B70C
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BW B70C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.